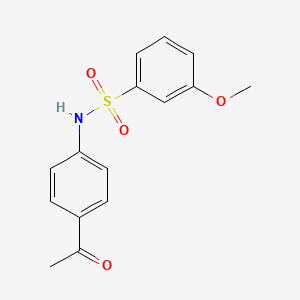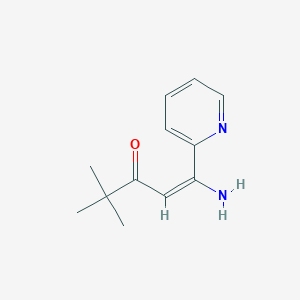
N-(3-bromophenyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-3,4-dimethoxybenzamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of benzamide and has a bromine atom attached to the phenyl ring. Its synthesis method involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. BDPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In
科学研究应用
N-(3-bromophenyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been studied for its potential use as a sensor for detecting pollutants in water and air.
作用机制
The mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(3-bromophenyl)-3,4-dimethoxybenzamide acts as a modulator of protein-protein interactions, which are essential for various biological processes. N-(3-bromophenyl)-3,4-dimethoxybenzamide has been shown to bind to the SH3 domain of the protein Nck2, which is involved in cell signaling pathways. This binding inhibits the interaction of Nck2 with its binding partners, leading to the modulation of downstream signaling events.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromophenyl)-3,4-dimethoxybenzamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromophenyl)-3,4-dimethoxybenzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, N-(3-bromophenyl)-3,4-dimethoxybenzamide has been shown to modulate the activity of enzymes involved in neurotransmitter synthesis, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
N-(3-bromophenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-(3-bromophenyl)-3,4-dimethoxybenzamide can be synthesized in high yield and purity, which makes it an attractive building block for the synthesis of novel materials. N-(3-bromophenyl)-3,4-dimethoxybenzamide is also stable under a wide range of conditions, which makes it suitable for various applications. However, N-(3-bromophenyl)-3,4-dimethoxybenzamide has some limitations, such as its potential toxicity and limited solubility in some solvents. These limitations need to be considered when designing experiments involving N-(3-bromophenyl)-3,4-dimethoxybenzamide.
未来方向
There are several future directions for the study of N-(3-bromophenyl)-3,4-dimethoxybenzamide. One direction is the development of N-(3-bromophenyl)-3,4-dimethoxybenzamide-based materials with novel properties, such as luminescence and conductivity. Another direction is the investigation of N-(3-bromophenyl)-3,4-dimethoxybenzamide as a potential drug candidate for the treatment of neurological disorders and cancer. Further studies are also needed to elucidate the mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide and its potential effects on human health and the environment.
Conclusion
In conclusion, N-(3-bromophenyl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(3-bromophenyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. N-(3-bromophenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, its potential toxicity and limited solubility in some solvents need to be considered. Further studies are needed to elucidate the mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide and its potential applications in various fields.
合成方法
The synthesis of N-(3-bromophenyl)-3,4-dimethoxybenzamide involves the reaction of 3-bromophenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N-(3-bromophenyl)-3,4-dimethoxybenzamide. The yield of N-(3-bromophenyl)-3,4-dimethoxybenzamide can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
属性
IUPAC Name |
N-(3-bromophenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-7-6-10(8-14(13)20-2)15(18)17-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHKCFDYRAKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)


![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)



![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)